
2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-(phenylamino)pentanoate
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Overview
Description
2-(3-Methoxyphenyl)-2-oxoethyl 4-(phenylcarbamoyl)butanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxyphenyl group, an oxoethyl group, and a phenylcarbamoyl butanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 4-(phenylcarbamoyl)butanoate typically involves the esterification of 2-(3-methoxyphenyl)-2-oxoethanol with 4-(phenylcarbamoyl)butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is refluxed in an appropriate solvent, such as dichloromethane, for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 2-(3-Methoxyphenyl)-2-oxoethyl 4-(phenylcarbamoyl)butanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2-oxoethyl 4-(phenylcarbamoyl)butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-(3-hydroxyphenyl)-2-oxoethyl 4-(phenylcarbamoyl)butanoate.
Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in the formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 4-(phenylcarbamoyl)butanoate.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, to form derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and halogenated derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
2-(3-Methoxyphenyl)-2-oxoethyl 4-(phenylcarbamoyl)butanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 4-(phenylcarbamoyl)butanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxyphenyl)-2-oxoethyl 4-(phenylcarbamoyl)butanoate: This compound is similar in structure but has a hydroxyl group instead of a methoxy group. It may exhibit different chemical reactivity and biological activity.
2-(3-Methoxyphenyl)-2-hydroxyethyl 4-(phenylcarbamoyl)butanoate:
2-(3-Methoxyphenyl)-2-oxoethyl 4-(halophenylcarbamoyl)butanoate: Halogenated derivatives of the original compound, which may have enhanced or reduced biological activity depending on the halogen used.
Uniqueness
2-(3-Methoxyphenyl)-2-oxoethyl 4-(phenylcarbamoyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21NO5 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-anilino-5-oxopentanoate |
InChI |
InChI=1S/C20H21NO5/c1-25-17-10-5-7-15(13-17)18(22)14-26-20(24)12-6-11-19(23)21-16-8-3-2-4-9-16/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,21,23) |
InChI Key |
DNBJJJYMPKMMRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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